N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
The compound “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a furan ring, a thiomorpholine ring, a benzo[d][1,3]dioxole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole ring is a fused ring system with a benzene ring attached to a 1,3-dioxole ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Anticancer Agent
The compound, being a derivative of benzo[b]furan, shows promise as an anticancer agent . Benzo[b]furan derivatives have shown remarkable results in numerous biological investigations, establishing their potential as a robust therapeutic option .
Antibacterial Agent
Benzo[b]furan derivatives, including the compound , have shown antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Agent
In addition to their anticancer and antibacterial properties, benzo[b]furan derivatives have also demonstrated antifungal properties . This suggests that they could be used in the treatment of various fungal infections .
Medicinal Chemistry
The compound could have applications in medicinal chemistry . The benzo[b]furan motif is intriguing for applications in medicinal chemistry, showcasing a broad range of physiological and pharmacological properties .
Drug Discovery
The compound could play a role in drug discovery . An analysis of the U.S. FDA-approved drug database revealed that around 60% of the top-selling drugs contain at least one heterocyclic nucleus . The diverse intermolecular interactions between heterocycles and enzymes make them particularly intriguing for applications in drug discovery .
Material Sciences
Heterocyclic compounds, including the compound , are particularly intriguing for applications in material sciences . Their diverse properties make them suitable for a wide range of applications .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(13-3-4-16-17(10-13)24-12-23-16)19-11-14(15-2-1-7-22-15)20-5-8-25-9-6-20/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGYFQHQMQZZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide |
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